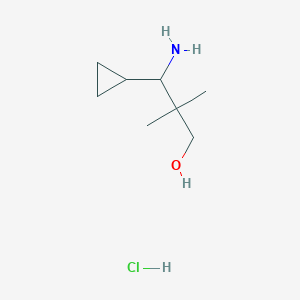
4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde
Vue d'ensemble
Description
4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde (TFM-AIC) is an organofluorine compound that has been studied extensively as a potential pharmaceutical agent. It has been found to have a wide range of potential applications, including in the fields of medicinal chemistry, drug discovery, and catalysis. TFM-AIC is a highly versatile compound that can be used in the synthesis of a variety of compounds. Its ability to undergo a wide range of reactions makes it an attractive compound for use in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamide derivatives have been extensively utilized in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding highlights the versatile nature of these compounds as supramolecular building blocks. The multivalent nature of these structures is particularly advantageous in the biomedical field, promising future commercial applications due to their adaptable nature (Cantekin, de Greef, & Palmans, 2012).
Metal–Organic Frameworks (MOFs)
Stable Metal–Organic Frameworks (MOFs) have shown potential in applications ranging from gas storage, separations, catalysis, to chemical sensing. Their stability under harsh conditions is crucial for practical applications. The design and synthesis of stable MOF architectures have been reviewed, highlighting their applications in various fields, including Lewis/Brønsted acid catalysis, redox catalysis, and photocatalysis. This underscores the importance of MOFs in the discovery and development of advanced functional materials (Yuan et al., 2018).
Azaindole Derivatives as Kinase Inhibitors
The azaindole framework has been increasingly recognized for its role in the design of kinase inhibitors, contributing significantly to drug discovery and innovation. Azaindole derivatives target various protein kinases, emerging from medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs. Their synthetic routes and binding modes, based on X-ray crystallography data, offer structural insights crucial for designing more potent and selective inhibitors (Mérour et al., 2014).
Fluoroalkylation Reactions
The development of methods for the efficient incorporation of fluorinated or fluoroalkylated groups into target molecules has been a focus of green chemistry. Aqueous fluoroalkylation, including trifluoromethylation and difluoromethylation, has been explored under environment-friendly conditions. This highlights the environmental benefits and the potential for creating fluorine-containing pharmaceuticals, agrochemicals, and functional materials in a more sustainable manner (Song et al., 2018).
Mécanisme D'action
Target of action
Many bioactive aromatic compounds containing the indole nucleus have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . .
Mode of action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Pharmacokinetics
The strength of the carbon-fluorine bond conveys stability to fluorinated drugs; thus, they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .
Action environment
Some trifluoromethyl group-containing compounds are known to be stable above 200°c .
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-7-5(4-15)3-14-6(7)1-2-13-8/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAFEFDZYQZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)








![[(2R)-1,1,1-trifluoropropan-2-yl]benzene](/img/structure/B1529469.png)

![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)